molecular formula C13H18BrNO3 B2837102 (R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate CAS No. 849178-85-4

(R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B2837102
CAS No.: 849178-85-4
M. Wt: 316.195
InChI Key: QFKIGDYLKNXDFN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol . This compound is characterized by the presence of a bromophenyl group, a hydroxyethyl group, and a tert-butyl carbamate group. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of ®-1-(4-bromophenyl)-2-hydroxyethanamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is usually performed at room temperature and under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate is used in a variety of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate is unique due to the presence of both a bromophenyl group and a hydroxyethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKIGDYLKNXDFN-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.